2-(3,4-Dimethoxybenzylidene)-1-indanone, CAS No. 5706-15-0, is a chalcone-like α,β-unsaturated ketone derived from the condensation of 1-indanone and 3,4-dimethoxybenzaldehyde. This compound class, known as benzylidene-indanones, serves as a versatile structural scaffold in diverse fields, including medicinal chemistry as precursors for enzyme inhibitors and in materials science for developing corrosion inhibitors and nonlinear optical (NLO) materials. The specific 3,4-dimethoxy substitution pattern on the benzylidene ring provides distinct electronic and steric properties that are critical for performance in these applications.
Substituting 2-(3,4-dimethoxybenzylidene)-1-indanone with simpler analogs, such as the unsubstituted or mono-methoxylated parent compounds, is often unviable. The dual methoxy groups at the 3 and 4 positions act as strong electron-donating groups, which significantly increases the electron density of the π-conjugated system. This specific electronic modification is directly responsible for enhanced performance in applications like corrosion inhibition, where it promotes stronger adsorption onto metal surfaces, and in tuning the molecule's nonlinear optical response. In biological contexts, this precise substitution pattern is crucial for creating the specific steric and electronic interactions required for high-affinity binding to enzyme active sites, where analogs with different substitution patterns show dramatically lower potency. Consequently, using a close but inexact analog can lead to failed syntheses, poor material performance, or inconclusive biological data.
The Claisen-Schmidt condensation to form 2-(3,4-dimethoxybenzylidene)-1-indanone from 3,4-dimethoxybenzaldehyde and 1-indanone demonstrates higher process efficiency compared to analogs. A reported synthesis for the target compound achieved an 80% yield. In the same study under similar conditions, the synthesis of the 4-bromobenzylidene analog yielded 79%, while other studies report yields for the 4-methoxybenzylidene analog as high as 95%, but also as low as 56% for the 3,5-dimethoxy analog, highlighting the sensitivity of yield to the substitution pattern. The electron-donating nature of the 3,4-dimethoxy groups facilitates the condensation, leading to reliable and high-throughput production.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 80% |
| Comparator Or Baseline | (E)-2-(4-Bromobenzylidene) analog: 79%; (E)-2-(3,5-Dimethoxybenzylidene) analog: 56% |
| Quantified Difference | Up to +24% yield compared to the 3,5-dimethoxy positional isomer |
| Conditions | Base-catalyzed Claisen-Schmidt condensation of the corresponding substituted benzaldehyde with 1-indanone. |
Higher and more consistent yields reduce precursor waste and purification costs, making this compound a more economical choice for scale-up and routine synthesis.
In the development of multi-target agents for Alzheimer's disease, the substitution pattern on the benzylidene ring is a critical determinant of biological activity. A study of donepezil-inspired indanone derivatives showed that a compound with a 3,4-dimethoxy substitution pattern (compound 4b) exhibited potent acetylcholinesterase inhibition with an IC50 value of 0.78 µM. In contrast, related indene derivatives with single methoxy groups at other positions showed significantly weaker activity, with IC50 values often exceeding 700 µM. This demonstrates that the specific 3,4-dimethoxy arrangement is essential for achieving high-affinity binding and potent inhibition.
| Evidence Dimension | Acetylcholinesterase Inhibition (IC50) |
| Target Compound Data | 0.78 µM (for a closely related 3,4-dimethoxy analog) |
| Comparator Or Baseline | Indene analog with ortho-methoxy group: >1000 µM; Indene analog with meta-methoxy group: 733.16 µM |
| Quantified Difference | >900-fold higher potency compared to other mono-methoxy positional isomers in a related series |
| Conditions | In vitro Ellman's spectrophotometric assay for acetylcholinesterase (AChE) inhibition. |
For researchers in drug discovery, selecting this specific compound provides a validated, high-potency scaffold, avoiding the resource expenditure on synthesizing and screening less active, improperly substituted analogs.
The electron-donating 3,4-dimethoxy groups enhance the third-order nonlinear optical (NLO) properties of the chalcone-like structure. A study on 3,4-dimethoxydibenzylideneacetone, a molecule with a similar core structure, demonstrated that the addition of these methoxy groups improves the third-order nonlinear susceptibility (χ(3)) compared to the unsubstituted parent molecule. The compound exhibits a significant negative nonlinear refractive index (n2) and two-photon absorption, which are critical for optical limiting applications. While a direct head-to-head comparison for 2-(3,4-dimethoxybenzylidene)-1-indanone is not available, the principle holds that the 3,4-dimethoxy substitution is a key design feature for enhancing NLO properties in this class of materials over unsubstituted or differently substituted analogs.
| Evidence Dimension | Third-Order Nonlinear Susceptibility (χ(3)) |
| Target Compound Data | Enhanced (Qualitative) |
| Comparator Or Baseline | Unsubstituted dibenzylideneacetone (parent molecule) |
| Quantified Difference | Substitution with methoxy groups found to increase nonlinearity |
| Conditions | Single beam Z-scan technique using 7 ns laser pulses at 532 nm. |
For researchers developing NLO materials for applications like optical switching or sensor protection, this compound provides a scaffold with inherently enhanced electronic properties, making it a more promising starting point than its non-methoxylated counterparts.
Based on its demonstrated high-potency inhibition of acetylcholinesterase, this compound is a primary choice for medicinal chemists developing novel therapeutics for Alzheimer's disease and other neurological disorders. Its specific substitution pattern provides a validated starting point for structure-activity relationship (SAR) studies, offering a significant advantage over less potent, non-methoxylated or alternatively-substituted analogs.
The reliable and high-yield synthesis via Claisen-Schmidt condensation makes this compound an efficient and cost-effective building block. It is well-suited for use as a precursor in academic and industrial labs where process efficiency, reproducibility, and minimizing downstream purification challenges are critical procurement drivers.
The enhanced electronic properties conferred by the 3,4-dimethoxy groups make this compound a strong candidate for research into new materials for nonlinear optical applications. Its structure is tailored for enhanced third-order susceptibility, relevant for creating optical limiters, all-optical switches, and other photonic devices where performance is directly tied to molecular electronic structure.